Methapyrilene-d6 Hydrochloride
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Overview
Description
Methapyrilene-d6 (hydrochloride) is a deuterated form of methapyrilene hydrochloride, a compound known for its antihistamine properties. Methapyrilene was previously used in various drug products but was withdrawn from the market due to its carcinogenic properties . The deuterated form, Methapyrilene-d6, is primarily used in scientific research as a stable isotope-labeled compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methapyrilene-d6 (hydrochloride) can be synthesized through a multi-step process involving the introduction of deuterium atoms into the methapyrilene molecule. The synthesis typically involves the following steps:
Deuteration of Dimethylamine: The dimethylamine component is deuterated using deuterium gas (D2) under specific conditions.
Formation of Deuterated Intermediate: The deuterated dimethylamine is then reacted with 2-thenylamine to form a deuterated intermediate.
Cyclization and Hydrochloride Formation: The intermediate undergoes cyclization to form the final product, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of Methapyrilene-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas and other deuterated reagents is carefully monitored to maintain the isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Methapyrilene-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Methapyrilene-d6 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of methapyrilene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of methapyrilene.
Industry: Applied in the development and testing of new antihistamine drugs
Mechanism of Action
Methapyrilene-d6 (hydrochloride) exerts its effects by acting as an antagonist at histamine H1 receptors. This action blocks the effects of histamine, a compound involved in allergic reactions. The molecular targets include histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The blockade of these receptors prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Methapyrilene: The non-deuterated form of Methapyrilene-d6.
Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A widely used antihistamine with similar applications.
Uniqueness
Methapyrilene-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This isotopic labeling makes it particularly valuable in research applications where accurate measurement and tracing are required .
Properties
Molecular Formula |
C14H20ClN3S |
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Molecular Weight |
303.9 g/mol |
IUPAC Name |
N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
BONORRGKLJBGRV-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN(CC1=CC=CS1)C2=CC=CC=N2)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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